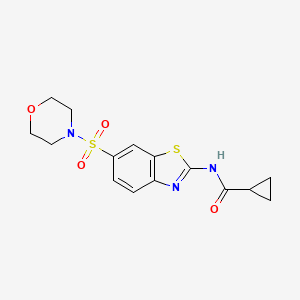

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Description

N-(6-Morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole core substituted at the 6-position with a morpholine sulfonyl group and at the 2-position with a cyclopropanecarboxamide moiety. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S2/c19-14(10-1-2-10)17-15-16-12-4-3-11(9-13(12)23-15)24(20,21)18-5-7-22-8-6-18/h3-4,9-10H,1-2,5-8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJGJEXEAPDIKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves several steps, typically starting with the formation of the benzothiazole core. This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . The cyclopropanecarboxamide moiety is then introduced through a series of reactions involving cyclopropanecarboxylic acid derivatives and appropriate coupling agents. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions adjacent to the sulfur atom. Common reagents include halides and nucleophiles like amines or thiols.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antibacterial properties, particularly against Gram-positive bacteria. Studies indicate that derivatives of this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | Antibacterial | Gram-positive bacteria |

Anticancer Potential

Research has shown that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and disrupting cell cycle progression. In vitro studies have demonstrated that modifications to the benzothiazole core can enhance its cytotoxic effects.

| Study Focus | Mechanism of Action | Findings |

|---|---|---|

| Anticancer Activity | Induction of apoptosis, Cell cycle arrest | Significant cytotoxicity observed in cancer cell lines |

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound interferes with enzymes crucial for cellular processes.

- Modulation of Cellular Signaling : It affects signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antibacterial Efficacy

A study examining various benzothiazole derivatives highlighted that specific modifications to the sulfonamide group enhanced antibacterial activity. The interaction with bacterial enzymes was crucial for effective inhibition, demonstrating the potential of this compound in developing new antibacterial agents.

Case Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that compounds with a benzothiazole core exhibited significant cytotoxicity, primarily through mechanisms involving apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism of action of N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The morpholine and sulfonyl groups enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Modifications

N-(Thiazol-2-yl)cyclopropanecarboxamide

- Structure : Replaces the benzothiazole ring with a simpler thiazole, lacking the fused benzene ring.

- Theoretical studies indicate weaker intermolecular interactions compared to benzothiazole derivatives .

N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

- Structure : Features a 6-methylbenzothiazole linked to a phenyl-cyclopropanecarboxamide.

- Impact : The methyl group at the 6-position is electron-donating, increasing electron density on the benzothiazole. This contrasts with the electron-withdrawing morpholine sulfonyl group in the target compound, which may enhance solubility and alter redox properties .

Sulfonyl Group Variations

N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives

- Structure : Substitutes morpholine with a pyridine ring in the sulfonyl group.

- Impact: Pyridine’s aromaticity enables π-π interactions absent in morpholine.

TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)

- Structure: Incorporates multiple substituents (cyano, fluoro-phenoxy, trifluoromethylphenyl) on the benzothiazole.

- Impact: The trifluoromethyl and cyano groups enhance lipophilicity and metabolic stability, making TAK 632 a potent kinase inhibitor. In contrast, the morpholine sulfonyl group in the target compound may prioritize solubility over membrane permeability .

Cyclopropanecarboxamide Modifications

(1S,2S)-2-{4-[(Dimethylamino)methyl]phenyl}-N-[6-(Pyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide

- Structure: Adds a dimethylamino-methylphenyl group to the cyclopropane.

- Impact: The dimethylamino group increases basicity and solubility, while the pyridin-3-yl substituent on benzothiazole facilitates π-stacking. The target compound’s morpholine sulfonyl group may offer comparable solubility with improved resistance to enzymatic degradation .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Target Compound : The morpholine sulfonyl group enhances water solubility compared to methyl or trifluoromethyl substituents, though its bulkiness may reduce cell membrane permeability.

- Analogues : TAK 632’s trifluoromethyl group increases lipophilicity, favoring blood-brain barrier penetration but risking hepatic metabolism .

Target Selectivity

- Kinase Inhibition : TAK 632’s multi-substituted benzothiazole shows high kinase affinity, while the target compound’s sulfonyl group may favor interactions with cysteine-rich domains (e.g., CFTR) .

Q & A

Q. What are the recommended synthetic protocols for N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, and how can purity be optimized?

Methodological Answer: A general synthesis protocol involves reacting amino-substituted benzothiazole derivatives with cyclopropanecarbonyl chloride. Key steps include:

- Reagents : Use dichloromethane (DCM) as the solvent, triethylamine (3 equiv) as a base, and cyclopropanecarbonyl chloride (1.5 equiv) for acylation .

- Conditions : Stir the reaction mixture under ice-cooling for 1–24 hours, followed by extraction with DCM and purification via silica gel chromatography (cyclohexane/EtOAc gradient) .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry or reaction time to minimize by-products.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm cyclopropane protons (δ ~1.0–1.5 ppm) and benzothiazole/morpholine sulfonyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS: calculated 358.06, observed 358.05) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; use C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Optimize crystal growth via slow evaporation from EtOAc .

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters:

- Discrepancy Resolution : If NMR data conflicts with crystallographic models (e.g., unexpected dihedral angles), re-examine dynamic effects (e.g., torsional flexibility in solution) .

Q. What is the role of the morpholinylsulfonyl group in modulating biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare analogues with/without the morpholinylsulfonyl moiety in enzyme inhibition assays (e.g., kinase targets).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess hydrogen bonding between the sulfonyl group and conserved lysine residues (e.g., Lys483 in BRAF) .

Q. How can researchers design experiments to identify synthetic by-products and impurities?

Methodological Answer:

- LC-MS/MS : Use tandem mass spectrometry to detect low-abundance impurities (e.g., unreacted starting materials or hydrolysis products) .

- Isolation Strategies : Scale-up reactions and isolate by-products via preparative HPLC. Characterize structures using - HSQC NMR .

Data Analysis and Validation

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

Q. What are the best practices for validating the compound’s stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.